molecular formula C6H11NO B3256872 6-Oxa-3-azabicyclo[3.2.1]octane CAS No. 279-89-0

6-Oxa-3-azabicyclo[3.2.1]octane

Cat. No.: B3256872
CAS No.: 279-89-0
M. Wt: 113.16
InChI Key: QJIFFAMGOQBKPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Oxa-3-azabicyclo[3.2.1]octane is an organic compound . It is a key synthetic intermediate in several total syntheses . It is also used as a raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Synthesis Analysis

The synthesis of this compound has been achieved through various methods. One of the key methods involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene . Other methods include a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a seven-membered saturated aliphatic heterocycle with one oxygen and six carbon atoms . The molecular weight is 113.16 .


Chemical Reactions Analysis

The chemical reactions involving this compound are quite diverse. The compound has been used in the enantioselective construction of an acyclic starting material that allows the stereocontrolled formation of the bicyclic scaffold . It has also been used in a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction .

Properties

IUPAC Name

6-oxa-3-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5-2-7-3-6(1)8-4-5/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIFFAMGOQBKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Oxa-3-azabicyclo[3.2.1]octane
Reactant of Route 2
6-Oxa-3-azabicyclo[3.2.1]octane
Reactant of Route 3
6-Oxa-3-azabicyclo[3.2.1]octane
Reactant of Route 4
6-Oxa-3-azabicyclo[3.2.1]octane
Reactant of Route 5
6-Oxa-3-azabicyclo[3.2.1]octane
Reactant of Route 6
6-Oxa-3-azabicyclo[3.2.1]octane

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